Perchloric acid;phenylmethanimine
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Overview
Description
Perchloric acid;phenylmethanimine is a compound that combines the properties of perchloric acid, a strong mineral acid, and phenylmethanimine, an aromatic imine. Perchloric acid is known for its strong oxidizing properties, especially when heated, and is widely used in analytical chemistry and industrial applications. Phenylmethanimine, on the other hand, is an aromatic imine that has relevance in organic synthesis and astrochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylmethanimine can be synthesized through the thermal decomposition of hydrobenzamide, which generates stable imine intermediates in both gas phase and solution . This method involves heating hydrobenzamide to decompose it into phenylmethanimine and other by-products.
Industrial Production Methods
Industrial production of perchloric acid typically involves the treatment of sodium perchlorate with hydrochloric acid, resulting in the precipitation of sodium chloride and the formation of perchloric acid. The concentrated acid can be further purified by distillation .
Chemical Reactions Analysis
Types of Reactions
Perchloric acid;phenylmethanimine undergoes various chemical reactions, including:
Oxidation: Perchloric acid is a powerful oxidizer, especially when heated. It can oxidize organic and inorganic compounds.
Reduction: Phenylmethanimine can participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: Phenylmethanimine can undergo substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include perchloric acid itself, which can oxidize various substrates under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce phenylmethanimine to the corresponding amine.
Substitution: Substitution reactions often involve nucleophiles that attack the imine carbon, leading to the formation of new compounds.
Major Products
Oxidation: Oxidation of organic compounds by perchloric acid can lead to the formation of carbonyl compounds, carboxylic acids, and other oxidized products.
Reduction: Reduction of phenylmethanimine typically yields the corresponding amine.
Substitution: Substitution reactions can produce a variety of products depending on the nucleophile used.
Scientific Research Applications
Perchloric acid;phenylmethanimine has several scientific research applications:
Mechanism of Action
The mechanism of action of perchloric acid;phenylmethanimine involves its strong oxidizing properties and the reactivity of the imine group. Perchloric acid can oxidize various substrates by accepting electrons, while phenylmethanimine can participate in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Similar Compounds
Hydrochloric Acid: A strong acid but less oxidizing than perchloric acid.
Hypochlorous Acid: A weaker acid with disinfectant properties.
Chlorous Acid: An intermediate strength acid with oxidizing properties.
Chloric Acid: A strong acid with oxidizing properties similar to perchloric acid.
Uniqueness
Perchloric acid is unique due to its strong oxidizing properties, especially when heated, making it more reactive than other similar acids. Phenylmethanimine is unique for its dual relevance in organic synthesis and astrochemistry, providing a versatile intermediate for various chemical reactions .
Properties
CAS No. |
61355-22-4 |
---|---|
Molecular Formula |
C7H8ClNO4 |
Molecular Weight |
205.59 g/mol |
IUPAC Name |
perchloric acid;phenylmethanimine |
InChI |
InChI=1S/C7H7N.ClHO4/c8-6-7-4-2-1-3-5-7;2-1(3,4)5/h1-6,8H;(H,2,3,4,5) |
InChI Key |
FHLFXZJARKXOEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=N.OCl(=O)(=O)=O |
Origin of Product |
United States |
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